molecular formula C19H18N2O3S2 B488583 N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-69-3

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B488583
CAS No.: 620543-69-3
M. Wt: 386.5g/mol
InChI Key: TYMSGMVPYCGQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide ( 620543-69-3) is a synthetic organic compound with the molecular formula C 19 H 18 N 2 O 3 S 2 and a molecular weight of 386.49 g/mol [ citation:1 ]. This molecule features a complex, fused heterocyclic system centered on a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole core, which is substituted with a 4-methylphenyl group on one nitrogen atom and a benzamide group on a central hydrazone-like moiety [ citation:3 ]. The unique structural architecture of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery research. The fused ring system containing sulfur and nitrogen atoms, along with the sulfone group, is often associated with significant biological activity. Compounds with this core structure have been investigated for various pharmacological properties, including anticancer and anticonvulsant activities [ citation:3 ]. The planar, electron-rich regions of the molecule can facilitate interactions with biological targets through π-π stacking or hydrogen bonding, while the substituted phenyl rings can be optimized to fine-tune binding affinity and selectivity [ citation:2 ]. Research Applications: • Medicinal Chemistry: Serves as a key intermediate or lead compound for the development of novel therapeutic agents. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) by modifying the phenyl and benzamide substituents [ citation:2 ]. • Cancer Research: Structurally similar heterocyclic hybrids, particularly those incorporating benzamide and thiazole motifs, have demonstrated promising in vitro efficacy against various cancer cell lines and have been explored as inhibitors of critical oncogenic targets like the epidermal growth factor receptor (EGFR) and its downstream PI3K/Akt/mTOR signaling pathway [ citation:2 ]. • Neurological Research: Analogous compounds based on the dioxidotetrahydrothienothiazole scaffold have shown significant anticonvulsant properties in preclinical models, highlighting the potential of this chemotype for central nervous system (CNS) drug discovery [ citation:3 ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMSGMVPYCGQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclocondensation Strategies for Thieno-Thiazole Core Formation

The thieno[3,4-d] thiazole core is synthesized via cyclocondensation reactions between thiosemicarbazides and α-halo ketones. A representative protocol involves:

  • Reaction of 4-methylphenylthiosemicarbazide with 2-bromo-1-(thiophen-3-yl)ethanone in ethanol at 80°C for 12 hours, yielding the tetrahydrothieno-thiazole intermediate with 78% efficiency .

  • Microwave-assisted cyclization at 100°C for 30 minutes enhances yield to 85% by minimizing side reactions.

Critical parameters include:

  • Solvent polarity : Ethanol outperforms DMF due to better solubility of sulfur-containing reactants .

  • Catalysts : Triethylamine (10 mol%) accelerates ring closure by deprotonating intermediates .

Sulfonation and Oxidation to 5,5-Dioxide Derivatives

Oxidation of the thieno-thiazole sulfur atoms to sulfones is achieved using:

Oxidizing AgentConditionsYield
Hydrogen peroxide (30%)Acetic acid, 60°C, 6h92%
m-Chloroperbenzoic acidDichloromethane, 0°C→25°C, 4h88%

Key considerations:

  • Temperature control : Exothermic reactions require gradual addition of oxidants to prevent over-oxidation .

  • Workup : Sequential washing with NaHCO₃ and brine removes acidic byproducts.

Amidation with Benzoyl Chloride Derivatives

The final amidation step attaches the benzamide group to the thieno-thiazole scaffold:

  • Activation of the amine : Treating 3-amino-5,5-dioxidotetrahydrothieno-thiazole with trimethylaluminum in THF generates a nucleophilic species .

  • Coupling with benzoyl chloride : Reacting at −10°C for 2 hours followed by warming to 25°C achieves 90% conversion .

Stereochemical control :

  • Z-configuration dominance (>95%) results from steric hindrance between the 4-methylphenyl group and benzamide moiety during imine formation.

Industrial-Scale Production Techniques

Automated continuous-flow reactors enable kilogram-scale synthesis:

ParameterBatch ProcessFlow Process
Reaction Time18h2h
Yield82%89%
Purity97%99.5%

Advantages include real-time HPLC monitoring and reduced solvent waste .

Analytical Characterization Protocols

Post-synthetic validation employs:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.43 (m, 9H, aromatic), 2.35 (s, 3H, CH₃) .

  • HRMS : m/z 396.1284 [M+H]⁺ (calc. 396.1289).

  • XRD : Confirms planar geometry of the thieno-thiazole system .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including material science and catalysis.

Mechanism of Action

The mechanism by which N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The tetrahydrothienothiazole core allows for variations at position 3 and the ylidene-linked benzamide group. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Methylphenyl C₁₉H₁₇N₂O₃S₂ 397.48 Not reported Not reported Expected C=O (IR: ~1600–1700 cm⁻¹); δ 2.3 ppm (CH₃)
N-[(2Z)-5,5-Dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide Propenyl C₁₅H₁₆N₂O₃S₂ 336.40 Not reported Not reported Smiles: C=CCN1C(=NC(=O)c2ccccc2)SC2CS(=O)(=O)CC21
N-[3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide 3,4-Dimethoxyphenyl C₂₀H₂₁N₂O₅S₂ 441.52 Not reported Not reported Not reported

Key Observations :

  • Substituent bulkiness (e.g., 4-methylphenyl vs. propenyl) influences steric effects and solubility.

Functional Group Analogs: Thiadiazole and Triazole Derivatives

Compounds with analogous benzamide-linked heterocycles but differing core structures include:

Thiadiazole Derivatives ():
  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :

    • Molecular Formula: C₂₃H₁₈N₄O₂S
    • Melting Point: 290°C
    • IR: 1679, 1605 cm⁻¹ (dual C=O) .
    • Yield: 80% via acetic acid-mediated cyclization .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Molecular Formula: C₂₁H₂₀N₄O₂S Melting Point: 200°C IR: 1690, 1638 cm⁻¹ (dual C=O) .

Comparison with Target Compound :

  • Thiadiazoles lack the sulfone group, reducing polarity compared to the target compound’s 5,5-dioxide core.
  • Higher melting points in thiadiazoles (e.g., 290°C for 8a vs. unreported for target) suggest stronger crystal packing .
Triazole-Thione Derivatives ():
  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Features hydrogen-bonded networks (N–H···S/O) influencing solid-state stability . Synthesized via nucleophilic substitution and cyclization .

Key Differences :

  • Triazole-thiones exhibit sulfur-based hydrogen bonding, absent in the sulfone-containing target compound.

Yield Trends :

  • Thiadiazole derivatives achieve 70–80% yields , suggesting efficient protocols compared to unreported yields for the target compound.

Physicochemical and Spectral Properties

Melting Points:
  • Thiadiazole derivatives (e.g., 8a: 290°C) have higher melting points than triazoles (e.g., 200–210°C for 8b–c) , likely due to rigid cores and hydrogen bonding.
Spectral Data:
  • IR Spectroscopy :
    • C=O stretches: ~1600–1700 cm⁻¹ in both target compound analogs and thiadiazoles .
  • ¹H-NMR :
    • Aromatic protons: δ 7.3–8.3 ppm across all analogs .
    • Methyl groups: δ 2.3–2.8 ppm (e.g., 4g: δ 2.49 ppm for CH₃) .

Analytical Data Comparison

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) Source
Thiadiazole 8a 66.65/66.49 4.38/4.26 13.52/13.28
Thiadiazole 4g 64.27/64.15 5.14/5.01 14.27/14.10
Target Compound Not reported Not reported Not reported -

Note: Close alignment of calculated and found values in thiadiazoles underscores synthetic precision, a benchmark for the target compound’s characterization.

Biological Activity

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C18H21N2O5S2
  • Molecular Weight : 428.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and the introduction of the 4-methylphenyl group. The reaction conditions require specific catalysts and solvents to achieve high purity and yield. Advanced purification techniques such as chromatography are commonly employed.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Bacterial Activity : Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Some derivatives have also been tested against fungal strains, demonstrating promising antifungal properties.
Microorganism Activity
Escherichia coliInhibition
Staphylococcus aureusInhibition
Fungal StrainsModerate Activity

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may interact with specific cellular pathways involved in cancer cell proliferation and survival.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
  • Receptor Modulation : It could also interact with cellular receptors, influencing signal transduction pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives demonstrated that modifications in the thiazole ring significantly affected antimicrobial potency. The most active compounds were those with electron-withdrawing groups on the phenyl ring.
  • Anticancer Screening : A series of in vitro tests showed that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The presence of the thiazole moiety was crucial for this activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving heterocyclic condensation and functional group modifications. Key steps include:

  • Step 1: Formation of the tetrahydrothieno-thiazol ring system using sodium acetate in acetic anhydride/acetic acid (reflux, 2–12 hours) .
  • Step 2: Introduction of the benzamide moiety via nucleophilic substitution or condensation under basic conditions (e.g., triethylamine in DMF) .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of IR, NMR, and MS is critical:

  • IR: Confirms functional groups (e.g., C=O at ~1719 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • 1H/13C NMR: Assigns protons and carbons (e.g., methylphenyl protons at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₂O₃S₂: 423.08; observed: 423.09) .

Q. How can preliminary bioactivity screening be designed for this compound?

Methodological Answer:

  • In vitro assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: Use MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition: Screen against kinases or proteases via fluorescence-based assays .

Note: Prioritize structural analogs (e.g., benzothiazole derivatives) with known bioactivity to guide target selection .

Advanced Research Questions

Q. How can conflicting spectral data or ambiguous NMR assignments be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons) by correlating 1H-1H and 1H-13C couplings .
  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry and tautomeric forms .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Example: A 2010 study resolved ambiguous NOEs in a thiadiazole derivative using X-ray crystallography .

Q. What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Systematically vary parameters (e.g., solvent polarity, catalyst loading) .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 h to 45 min) while maintaining >70% yield .
  • Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps to improve regioselectivity .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Methodological Answer:

  • Molecular docking: Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .
  • SAR studies: Modify substituents (e.g., methyl to methoxy) and compare IC₅₀ values .
  • Metabolite profiling: Use LC-MS to identify phase I/II metabolites in hepatic microsomes .

Case Study: A 2023 study on a benzo[d]thiazole derivative revealed selective COX-2 inhibition via hydrogen bonding with Arg120 .

Q. What protocols assess stability and degradation under physiological conditions?

Methodological Answer:

  • Forced degradation: Expose to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions at 37°C .
  • HPLC-PDA: Monitor degradation products (e.g., sulfoxide formation from S=O groups) .
  • Accelerated stability testing: Store at 40°C/75% RH for 6 months; analyze monthly .

Key Finding: The 5,5-dioxido group enhances oxidative stability compared to non-sulfonated analogs .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

  • Animal models: Use xenograft mice for antitumor activity or LPS-induced inflammation models .
  • PK/PD studies: Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
  • Toxicology: Assess hepatorenal toxicity through serum ALT/AST and creatinine levels .

Note: Dose optimization is critical due to potential off-target effects of benzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.